molecular formula C10H12O3 B1598533 2-(4-Methoxy-2-methylphenyl)acetic acid CAS No. 942-97-2

2-(4-Methoxy-2-methylphenyl)acetic acid

Cat. No.: B1598533
CAS No.: 942-97-2
M. Wt: 180.2 g/mol
InChI Key: VYKZQEAQZIYXFI-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-methylphenyl)acetic acid (CAS: 942-97-2) is a substituted phenylacetic acid derivative with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It features a methoxy group (-OCH₃) at the para position and a methyl group (-CH₃) at the ortho position on the benzene ring, attached to an acetic acid side chain. This compound is used in pharmaceutical and organic synthesis research, particularly as a precursor for bioactive molecules. Its structural motifs, such as the electron-donating methoxy group and hydrophobic methyl group, influence its reactivity and physicochemical properties.

Properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-5-9(13-2)4-3-8(7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKZQEAQZIYXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404289
Record name 2-(4-methoxy-2-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942-97-2
Record name 2-(4-methoxy-2-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-methylphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxy-2-methylbenzaldehyde.

    Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a palladium catalyst to hydrogenate the intermediate compounds.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to alcohols.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Methoxy-2-methylphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2-methylphenyl)acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(4-Methoxy-2-methylphenyl)acetic acid, highlighting substituent variations, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound 942-97-2 C₁₀H₁₂O₃ 180.20 4-OCH₃, 2-CH₃ Intermediate in drug synthesis; studies focus on hydrogen bonding and crystallography.
2-(4-Chloro-2-methoxyphenyl)acetic acid 25563-04-6 C₉H₉ClO₃ 200.62 4-Cl, 2-OCH₃ Anti-inflammatory analogs; similarity score: 0.96 to target compound.
2-(3-Bromo-4-methoxyphenyl)acetic acid Not provided C₉H₉BrO₃ 245.07 3-Br, 4-OCH₃ Crystal structure shows O–H⋯O hydrogen-bonded dimers; used in natural product synthesis.
2-(4-Fluoro-2-methylphenyl)acetic acid 407640-40-8 C₉H₉FO₂ 168.17 4-F, 2-CH₃ Lower molecular weight; fluorinated analogs may enhance metabolic stability.
2-(4-Amino-2-methoxyphenyl)acetic acid 173732-09-7 C₉H₁₁NO₃ 181.19 4-NH₂, 2-OCH₃ Amino group introduces hydrogen-bonding potential; used in peptide mimetics.
2-(4-Hydroxy-3-methoxyphenyl)acetic acid 306-08-1 C₉H₁₀O₄ 182.17 4-OH, 3-OCH₃ Increased solubility due to hydroxyl group; safety data available for lab handling.
1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid (Indomethacin) 53-86-1 C₁₉H₁₆ClNO₄ 357.79 Indole core with Cl, OCH₃, CH₃ Potent anti-inflammatory drug; demonstrates the role of acetic acid in bioactivity.
2-(4-Methoxyphenoxy)acetic acid 3598-16-1 C₉H₁₀O₄ 182.17 4-OCH₃ phenoxy group Phenoxy group increases lipophilicity; similarity score: 0.96.

Key Structural and Functional Differences

Substituent Effects on Acidity :

  • The electron-donating methoxy group (-OCH₃) in the target compound decreases the acidity of the acetic acid group compared to electron-withdrawing substituents (e.g., -Cl or -Br) in analogs like 2-(4-Chloro-2-methoxyphenyl)acetic acid .
  • Fluorinated analogs (e.g., 2-(4-Fluoro-2-methylphenyl)acetic acid) exhibit enhanced metabolic stability due to fluorine’s electronegativity and small atomic radius .

Hydrogen Bonding and Crystallography :

  • Brominated derivatives (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) form strong O–H⋯O hydrogen-bonded dimers in their crystal structures, influencing solubility and melting points .
  • The absence of polar groups (e.g., -OH or -NH₂) in the target compound reduces its solubility in polar solvents compared to 2-(4-Hydroxy-3-methoxyphenyl)acetic acid .

Biological Activity: Indomethacin highlights the importance of the acetic acid moiety in anti-inflammatory activity, though its indole core adds complexity . Chloro- and bromo-substituted analogs may exhibit hepatocarcinogenic risks at high doses, as seen in peroxisome proliferators like Wy-14,643 .

Biological Activity

2-(4-Methoxy-2-methylphenyl)acetic acid, with the molecular formula C₁₀H₁₂O₃, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a methoxy group and a methyl group on a phenyl ring, which influences its reactivity and biological interactions. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves various organic reactions that leverage its carboxylic acid functionality. One notable method includes the reductive cyclization of o-nitrochalcones, which has been shown to yield high outputs when catalyzed by ruthenium or palladium complexes. The following table summarizes some synthesis methods:

MethodologyDescriptionYield
Reductive CyclizationUtilizes o-nitrochalcones and pressurized COHigh
EsterificationInvolves dimethyl carbonate and mesoporous sulfated zirconia catalystModerate

Pharmacological Properties

Research indicates that this compound may interact with various biological targets, particularly in inflammatory pathways. Preliminary studies suggest that it exhibits anti-inflammatory properties, although further in vivo studies are required to validate these findings .

Key Findings:

  • Anti-inflammatory Activity: Initial data suggest potential modulation of inflammatory mediators.
  • Binding Affinity: Interaction studies indicate promising binding affinities towards certain receptors involved in inflammation.

Antimicrobial Activity

A comparative study evaluated the antimicrobial properties of several derivatives related to this compound. The results demonstrated that compounds with similar structural features exhibited varying degrees of antibacterial and antifungal activities. Notably, the compound showed significant activity against specific bacterial strains, indicating potential as an antimicrobial agent .

Antimicrobial Evaluation:

  • Tested Strains: Various bacterial and fungal strains were assessed.
  • Minimum Inhibitory Concentration (MIC): The MIC values were determined for different strains, revealing effective concentrations for inhibiting growth.

Case Studies

  • Inflammatory Response Modulation:
    A study focused on the modulation of inflammatory cytokines using this compound in vitro. The results indicated a reduction in pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.
  • Antimicrobial Efficacy:
    Another investigation assessed the compound's efficacy against resistant bacterial strains. The findings revealed that it inhibited growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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